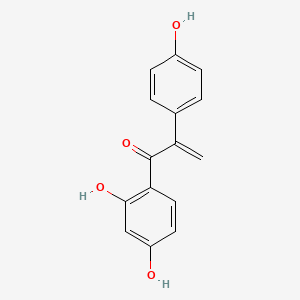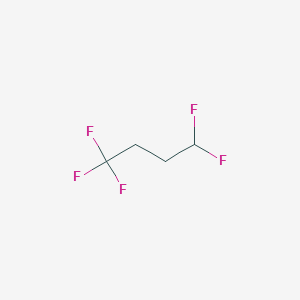
1,1,1,4,4-Pentafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5. It is a colorless, non-flammable liquid that is primarily used as a solvent and in various industrial applications. The compound is known for its low toxicity and environmental impact, making it a preferred choice in many applications.
Preparation Methods
1,1,1,4,4-Pentafluorobutane can be synthesized through the fluorination of 1,1,1,4,4-pentachlorobutane using hydrogen fluoride (HF) as a fluorinating agent. The reaction typically occurs in a liquid-phase fluorination reactor with a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C). The reaction is catalyzed by antimony pentachloride or tin tetrachloride, and the reaction pressure is maintained at 1.0-1.5 MPa .
Chemical Reactions Analysis
1,1,1,4,4-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water and a catalyst, it can hydrolyze to form corresponding alcohols and acids.
Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,4,4-Pentafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its stability and low reactivity.
Biology: The compound is used in the preparation of biological samples for analysis, as it can dissolve various organic compounds without affecting the biological material.
Medicine: It is used in the formulation of certain pharmaceuticals and in the development of drug delivery systems.
Industry: The compound is used in the production of refrigerants, foaming agents, and as a cleaning solvent in the electronics industry
Mechanism of Action
The mechanism of action of 1,1,1,4,4-Pentafluorobutane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. Its low reactivity and stability make it an ideal medium for various industrial and research applications.
Comparison with Similar Compounds
1,1,1,4,4-Pentafluorobutane is similar to other fluorinated hydrocarbons such as 1,1,1,3,3-Pentafluorobutane and 1,1,1,2,2-Pentafluorobutane. it is unique in its specific molecular structure, which gives it distinct physical and chemical properties. For example, 1,1,1,3,3-Pentafluorobutane is primarily used in the production of rigid polyurethane foams, while this compound is more commonly used as a solvent and in the electronics industry .
Similar Compounds
- 1,1,1,3,3-Pentafluorobutane
- 1,1,1,2,2-Pentafluorobutane
- 1,1,1,2,3,3,3-Heptafluoropropane
These compounds share similar fluorinated structures but differ in their specific applications and properties.
Properties
CAS No. |
161879-85-2 |
|---|---|
Molecular Formula |
C4H5F5 |
Molecular Weight |
148.07 g/mol |
IUPAC Name |
1,1,1,4,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-3(6)1-2-4(7,8)9/h3H,1-2H2 |
InChI Key |
VWCRVILSEXWIIL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)


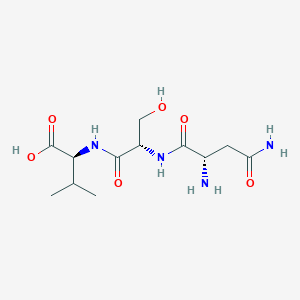



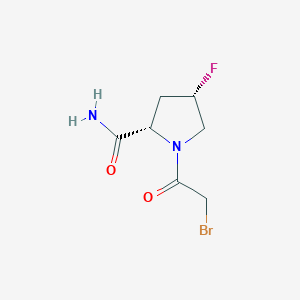
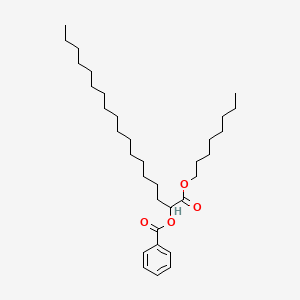
![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)
